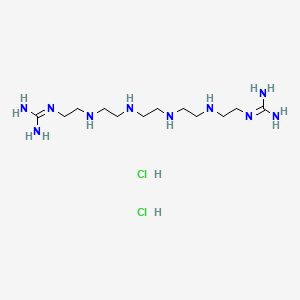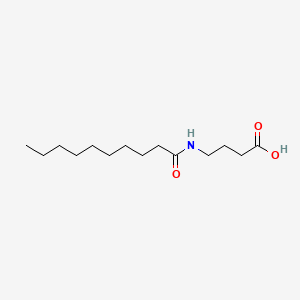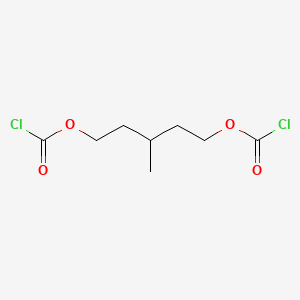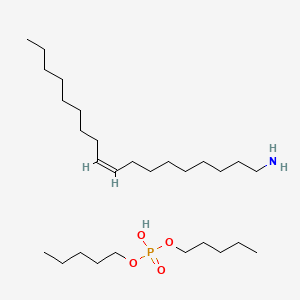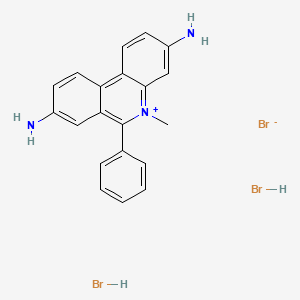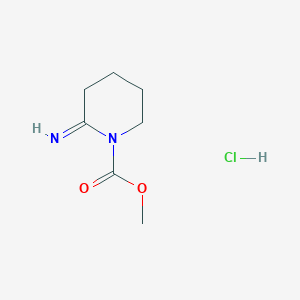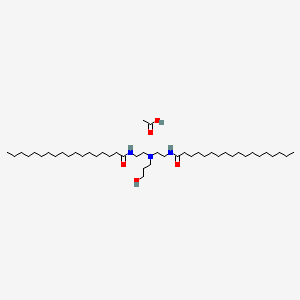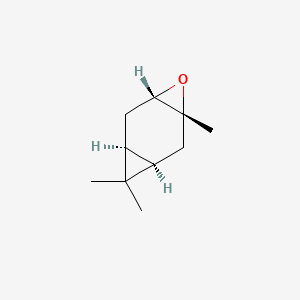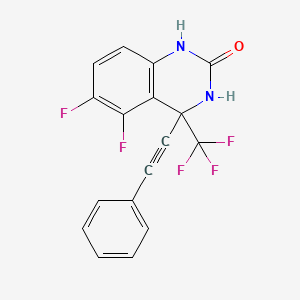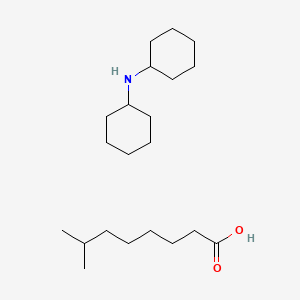
3,5-Octadien-1-ol, (3Z,5E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Octadien-1-ol, (3Z,5E)-: is an aliphatic alcohol with the molecular formula C8H14O and a molecular weight of 126.1962 g/mol . This compound is characterized by its two double bonds in the 3rd and 5th positions, with the (3Z,5E) configuration indicating the specific geometric isomerism of the double bonds . It is a colorless liquid that is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Octadien-1-ol, (3Z,5E)- can be achieved through several methods. One common approach involves the hydroboration-oxidation of 1,5-octadiene. This method typically uses diborane (B2H6) or borane-tetrahydrofuran (BH3-THF) complex for the hydroboration step, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of 3,5-Octadien-1-ol, (3Z,5E)- often involves the catalytic hydrogenation of 1,5-octadiene using a suitable catalyst such as palladium on carbon (Pd/C) . This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3,5-Octadien-1-ol, (3Z,5E)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
Chemistry: 3,5-Octadien-1-ol, (3Z,5E)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of aliphatic alcohols on cellular processes. It is also employed in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3,5-Octadien-1-ol, (3Z,5E)- involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological molecules . The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
1,5-Octadien-3-ol: Another aliphatic alcohol with similar molecular structure but different positional isomerism.
3,5-Octadien-2-one: A ketone with similar carbon skeleton but different functional group.
Uniqueness: 3,5-Octadien-1-ol, (3Z,5E)- is unique due to its specific (3Z,5E) configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity and interactions with other molecules, making it valuable in specific applications .
Properties
CAS No. |
70664-96-9 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(3Z,5E)-octa-3,5-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h3-6,9H,2,7-8H2,1H3/b4-3+,6-5- |
InChI Key |
ZVVFQUSSYQVVJC-ICWBMWKASA-N |
Isomeric SMILES |
CC/C=C/C=C\CCO |
Canonical SMILES |
CCC=CC=CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


